molecular formula C12H6Cl2N2OS2 B2894513 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-04-0

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2894513
M. Wt: 329.21
InChI Key: UILIPPMGXCVTBO-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine involves dissolving compound 3 (0.001 mol) and appropriate aromatic acid (0.001 mol) in phosphorus oxychloride and refluxing for 20 hours .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Scientific Research Applications

Synthesis and Chemical Properties

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound of interest in various synthetic and medicinal chemistry research areas due to its structural complexity and potential biological activities. While direct references to this specific compound in research are limited, related compounds, particularly those involving benzothiophene and thiophene derivatives, have been synthesized and studied for their chemical properties and potential applications.

For instance, compounds derived from thiophene and benzothiophene cores have been synthesized, showcasing the versatility of these heterocycles in forming complex structures with potential for further functionalization and study within chemical and pharmaceutical research (Tang Li-jua, 2015). Such synthetic efforts are foundational for developing novel compounds with specific desired activities, including antimicrobial, antifungal, and potentially anticancer properties.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds containing benzothiophene and thiophene derivatives have been extensively studied. For example, new derivatives synthesized for these purposes have been shown to possess significant antibacterial and antifungal properties, underscoring the potential of such compounds in developing new antimicrobial agents (G. Naganagowda & A. Petsom, 2011). This area of research is particularly relevant given the ongoing need for new antibiotics and antifungals to combat resistant strains of bacteria and fungi.

Safety And Hazards

When handling “5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, it’s important to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Benzothiazole derivatives have shown promise in the treatment of various conditions, including inflammation and tuberculosis . Future research will likely focus on improving the synthesis process, understanding the mechanism of action, and evaluating the efficacy and safety of these compounds .

properties

IUPAC Name

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILIPPMGXCVTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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